5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-17-11(15-16-12(17)18)7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,13,14)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYBYONNBYASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333707 | |
| Record name | 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436089-85-9 | |
| Record name | 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Triazole Moiety: The triazole ring is formed by reacting hydrazine derivatives with carbon disulfide in an alkaline medium.
Coupling Reaction: The benzimidazole and triazole moieties are then coupled through an ethyl linker under specific reaction conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In the field of coordination chemistry, 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol serves as a ligand to form metal complexes. These complexes are crucial for various catalytic processes and material science applications.
Biology
Research has indicated that this compound exhibits antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being explored as a potential therapeutic agent for treating parasitic infections and certain types of cancer. Its mechanism of action involves targeting specific pathways in pathogens and cancer cells, which could lead to the development of novel treatments.
Industry
In industrial applications, 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is utilized in the development of luminescent materials and polymers . Its unique chemical structure allows for enhanced properties in these materials.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Activity
In research conducted by Smith et al. (2023), the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The findings demonstrated that treatment with 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol resulted in a 50% inhibition of cell viability at a concentration of 25 µM.
Mechanism of Action
The mechanism of action of 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Thiabendazole, Albendazole.
Triazole Derivatives: Fluconazole, Itraconazole.
Biological Activity
5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol (commonly referred to as BMET) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of BMET, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- IUPAC Name : 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
- Molecular Formula : C12H13N5S
- Molecular Weight : 259.33 g/mol
BMET's biological activity is primarily attributed to its interaction with specific molecular targets. The compound contains a triazole moiety that is known for its ability to inhibit enzymes involved in fungal and cancer cell metabolism. The thiol group in BMET enhances its reactivity and potential for forming complexes with metal ions, which may contribute to its anticancer properties .
Anticancer Activity
Several studies have highlighted the anticancer potential of BMET. Research indicates that derivatives of triazole-thiol compounds exhibit significant cytotoxic effects against various cancer cell lines:
- Melanoma Cells : BMET derivatives have shown higher cytotoxicity against melanoma cell lines compared to other cancer types. For instance, compounds derived from BMET were tested against human melanoma IGR39 and demonstrated IC50 values indicating strong growth inhibition .
- Breast Cancer : In studies involving triple-negative breast cancer (MDA-MB-231), BMET derivatives exhibited selective cytotoxic effects, suggesting their potential as targeted therapies .
Antimicrobial Activity
BMET also displays promising antimicrobial properties. Its effectiveness against various pathogenic bacteria has been documented:
- Bacterial Inhibition : Compounds related to BMET have been tested against common bacterial strains, showing significant antibacterial activity compared to standard antibiotics such as chloramphenicol .
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of BMET derivatives using the MTT assay across different cancer cell lines. The results indicated that:
- IC50 Values :
- Melanoma IGR39: 12 μM
- Breast Cancer MDA-MB-231: 25 μM
- Pancreatic Carcinoma Panc-1: 30 μM
These findings suggest a preferential efficacy of BMET against melanoma cells, highlighting its potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of BMET derivatives. The study reported:
- Activity Against Pathogens :
- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 15 μg/mL
- Escherichia coli: MIC = 20 μg/mL
The results indicate that BMET derivatives could serve as effective agents in treating bacterial infections, particularly those resistant to conventional antibiotics .
Comparative Analysis of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves coupling benzimidazole derivatives with triazole-thiol precursors. A validated method includes reacting 5-(3-(1H-benzimidazol-1-yl)propyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione with alkylating agents (e.g., iodoethane) in dry DMF under anhydrous conditions, using potassium carbonate as a base. Stirring overnight at room temperature, followed by purification via column chromatography, yields the product . Key parameters include solvent dryness, stoichiometric control of alkylating agents, and inert atmosphere to prevent oxidation of the thiol group.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Essential techniques include:
- FTIR : Confirm the presence of thiol (-SH) stretching vibrations (~2500–2600 cm⁻¹) and triazole C=N stretches (~1500–1600 cm⁻¹) .
- NMR : ¹H NMR should show signals for the methyl group on the triazole ring (~δ 2.5–3.0 ppm) and aromatic protons from the benzimidazole moiety (~δ 7.0–8.5 ppm). ¹³C NMR will highlight the thiocarbonyl (C=S) peak at ~170–180 ppm .
- Elemental Analysis : Validate molecular formula consistency (e.g., C₁₂H₁₃N₅S) with ≤0.4% deviation .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
The compound is sparingly soluble in polar solvents like water but dissolves well in DMF or DMSO. Stability tests indicate degradation at room temperature; long-term storage requires -20°C in anhydrous conditions. Short-term use (1–2 weeks) allows storage at -4°C .
Advanced Questions
Q. How can computational methods (e.g., molecular docking, DFT) elucidate the structure-activity relationship of this compound in biological systems?
Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the triazole-thiol moiety and enzyme active sites, such as HIV-1 protease or cytochrome P450 isoforms. DFT calculations (B3LYP/6-311G**) optimize geometry, predict electrostatic potential maps, and analyze frontier molecular orbitals to correlate electronic properties with inhibitory activity . For example, docking poses may reveal π-π stacking between the benzimidazole ring and aromatic residues in the target protein .
Q. How should researchers address contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. To resolve these:
- Reproducibility Checks : Validate protocols using standardized assays (e.g., MTT for cytotoxicity).
- Purity Analysis : Use HPLC (>95% purity threshold) to exclude side products .
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for methodological differences (e.g., ATP concentration in kinase assays) .
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising yield or purity?
- Solvent Selection : Replace DMF with recyclable solvents like acetonitrile for easier post-reaction separation .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
Q. How can vibrational spectroscopy (Raman/IR) differentiate between tautomeric forms of the triazole-thiol moiety?
The thione (C=S) and thiol (C-SH) tautomers exhibit distinct IR/Raman bands. Thione forms show strong C=S stretches at ~1200–1250 cm⁻¹, while thiol tautomers display S-H stretches at ~2550 cm⁻¹. Variable-temperature studies can track tautomeric shifts, with DFT simulations providing energy barriers for interconversion .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
